2,4-Dicyanobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVYAKAXNCOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659324 | |
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-43-8 | |
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dicyanobenzotrifluoride and Its Precursors
Established Synthetic Routes to 2,4-Dicyanobenzotrifluoride
While specific, detailed multi-step syntheses for this compound are not extensively documented in single literature sources, its preparation can be logically inferred from well-established reactions for creating aryl nitriles. The most conventional approach would involve the double cyanation of a suitable di-substituted benzotrifluoride (B45747) precursor, such as a 2,4-dihalobenzotrifluoride.
Two cornerstone reactions in aromatic nitrile synthesis form the basis of this presumed route:
The Sandmeyer Reaction : This method involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. numberanalytics.comwikipedia.orgbyjus.com A plausible pathway would start with an appropriately substituted aminobenzotrifluoride, converting the amino group into a nitrile. This process could be performed sequentially if starting from a diaminobenzotrifluoride or an amino-halobenzotrifluoride.
The Rosenmund-von Braun Reaction : This reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent. organic-chemistry.orgwikipedia.org Applying this to a precursor like 2,4-dichlorobenzotrifluoride (B41404) or 2,4-dibromobenzotrifluoride would be a direct, albeit potentially harsh, method for introducing the two cyano groups.
Novel Approaches for Fluorination in Dicyanoaromatic Synthesis
The synthesis of fluorinated aromatics like this compound almost invariably involves the introduction of the fluorine or trifluoromethyl group prior to the installation of strongly deactivating cyano groups. Therefore, novel fluorination strategies are best considered in the context of preparing the trifluoromethylated benzene (B151609) scaffold.
Electrophilic fluorination introduces a fluorine atom (as an F⁺ source) to a nucleophilic site, such as an electron-rich aromatic ring. Modern reagents have made these reactions more controlled and selective. However, this strategy is generally less applicable for the direct fluorination of dicyanoaromatic compounds, as the existing cyano groups are highly electron-withdrawing, deactivating the ring toward electrophilic attack. This method is more relevant for the synthesis of fluorinated precursors before cyano groups are introduced.
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻) and is a powerful tool for synthesizing fluoroaromatics. lscollege.ac.in
Aromatic Substitution (SNAr) : In substrates activated by electron-withdrawing groups (like nitro or halo groups), a leaving group can be displaced by a nucleophilic fluoride source. This is a common strategy for introducing fluorine onto an aromatic ring.
The Balz-Schiemann Reaction : A classic method that is not typically catalyzed by a metal, it involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is generated from an aromatic amine. wikipedia.orglscollege.ac.in This provides a reliable, though traditional, route to aryl fluorides from readily available anilines.
Electrophilic Fluorination Strategies
Strategies for Introducing Cyano Functionalities onto Trifluoromethylated Benzene Scaffolds
The introduction of cyano groups onto a pre-existing trifluoromethylated benzene ring is a critical phase of the synthesis. Several robust methods are available, primarily involving the conversion of amines or halides.
Sandmeyer Reaction : This remains a premier method for converting an aromatic amino group into a nitrile. wikipedia.org The process begins with the formation of a diazonium salt from an aromatic amine using sodium nitrite (B80452) in a strong acid, followed by reaction with copper(I) cyanide (CuCN) to yield the benzonitrile. numberanalytics.combyjus.comlscollege.ac.in This method is widely used in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.org For this compound, a potential precursor would be 4-amino-2-cyanobenzotrifluoride or a related di-amino compound.
Rosenmund-von Braun Reaction : This method directly converts an aryl halide to a nitrile using an excess of copper(I) cyanide at high temperatures (often up to 200°C) in a polar solvent like pyridine (B92270) or DMF. organic-chemistry.orgwikipedia.org While effective, the harsh conditions and difficult product purification have led to the development of milder, catalytic alternatives. organic-chemistry.org
Transition Metal-Catalyzed Cyanation : Modern organic synthesis heavily favors catalytic methods using palladium or nickel to couple aryl halides with a cyanide source. These reactions offer milder conditions, higher yields, and broader functional group tolerance compared to traditional methods. numberanalytics.comnih.gov
Palladium Catalysis : Aryl chlorides can be converted to nitriles using potassium cyanide in the presence of palladium catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands. A procedure for the cyanation of 4-chlorobenzotrifluoride (B24415) has been reported using a [Pd₂(dba)₃]/dppf system with zinc(II) cyanide. Another approach uses the less toxic potassium ferrocyanide as the cyanating agent with a palladium acetate (B1210297) catalyst. google.com
Nickel Catalysis : Nickel complexes are also effective catalysts for the cyanation of aryl halides. googleapis.com For instance, 4-chlorobenzotrifluoride can be converted to 4-(trifluoromethyl)benzonitrile (B42179) using a catalyst generated from NiCl₂ and triphenylphosphine (B44618) with sodium cyanide. google.com
Catalytic Protocols in this compound Synthesis
Catalysis is central to modern, efficient syntheses of aromatic nitriles. The protocols primarily revolve around copper, nickel, and palladium systems.
| Catalyst System | Precursor Type | Cyanide Source | Key Features & Conditions |
| Copper(I) Salts | Aryl Amine (via Diazonium Salt) | CuCN | Sandmeyer Reaction : Classic method, often uses stoichiometric copper. wikipedia.orglscollege.ac.in |
| Copper(I) Salts | Aryl Halide | CuCN | Rosenmund-von Braun Reaction : Traditional method requiring high temperatures. organic-chemistry.orgwikipedia.org |
| CuI / Ligand | Aryl Bromide | NaCN | Domino Halide Exchange-Cyanation : Uses catalytic CuI (10 mol%) with a ligand like N,N'-dimethylethylenediamine and KI in toluene (B28343) at 110°C. Milder than traditional methods. nih.gov |
| NiCl₂ / PPh₃ / Zn | Aryl Chloride (e.g., 4-chlorobenzotrifluoride) | NaCN | In-situ generation of the active Ni(0) catalyst using zinc powder. google.com |
| [Pd₂(dba)₃] / dppf / Zn | Aryl Chloride | Zn(CN)₂ | Effective for cyanation of aryl chlorides but uses a significant amount of zinc cyanide. |
| Pd(OAc)₂ / Phosphine Ligand | Aryl Chloride | K₄[Fe(CN)₆] | Utilizes a non-toxic, solid cyanide source, improving safety and ease of handling. google.com |
| Pd(OAc)₂ / dpppe / TMEDA | Aryl Chloride (e.g., 4-chlorobenzotrifluoride) | KCN | An amine co-catalyst (TMEDA) is used to prevent catalyst deactivation by excess cyanide ions. |
Table 1: Overview of Catalytic Systems for Cyanation Reactions.
Synthetic Pathway Optimization and Green Chemistry Considerations
Optimizing the synthesis of this compound involves enhancing efficiency, reducing waste, and improving safety, all core tenets of green chemistry.
Catalysis over Stoichiometric Reagents : A major advancement is the shift from stoichiometric reagents, like those in the classic Rosenmund-von Braun reaction, to catalytic systems. nih.gov Palladium and nickel-catalyzed cyanations require only small amounts of the metal complex, which dramatically reduces heavy metal waste and improves atom economy.
Safer Reagents : Traditional cyanation methods rely on highly toxic alkali metal cyanides (NaCN, KCN). A significant green improvement is the use of less toxic and more stable cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]), a solid that is easier and safer to handle, has been successfully used in palladium-catalyzed cyanations. google.com
Process Intensification : The use of continuous flow reactors offers substantial advantages over traditional batch processing. For the synthesis of a related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a continuous flow process dramatically improved the yield (from ~70% to >95%), enhanced safety, and reduced side reactions and cost, making it suitable for industrial production. google.com Similar benefits could be realized for the synthesis of this compound.
Milder Reaction Conditions : Modern catalytic methods often proceed under much milder conditions than traditional syntheses. Copper-catalyzed cyanation of aryl bromides can now be achieved at 110°C in toluene, avoiding the high temperatures and polar aprotic solvents (like DMF or nitrobenzene) of the Rosenmund-von Braun reaction, which simplifies purification and reduces energy consumption. organic-chemistry.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 2,4 Dicyanobenzotrifluoride
Nucleophilic Aromatic Substitution (SNAr) Reactions with 2,4-Dicyanobenzotrifluoride
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic compounds. masterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups, such as the cyano and trifluoromethyl groups in this compound, activates the ring for such attacks. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org
Regioselectivity and Stereoselectivity in SNAr Pathways
The positioning of substituents on the benzene (B151609) ring dictates the regioselectivity of SNAr reactions. In this compound, the electron-withdrawing groups are situated at positions 1, 2, and 4. This arrangement makes the carbon atoms attached to these groups, as well as the ortho and para positions relative to them, highly electrophilic. Consequently, nucleophilic attack is directed to these activated sites. The specific regiochemical outcome depends on a variety of factors, including the nature of the nucleophile, the leaving group, and the reaction conditions. numberanalytics.com For instance, in compounds with multiple potential leaving groups, the reaction's regioselectivity can be finely controlled. d-nb.info
Influence of Substituent Effects on Reactivity
The reactivity of this compound in SNAr reactions is profoundly influenced by its substituents. The trifluoromethyl group and the two cyano groups are potent electron-withdrawing groups that significantly enhance the electrophilicity of the aromatic ring. This increased electrophilicity accelerates the rate of nucleophilic attack. The positioning of these groups ortho and para to potential leaving groups is crucial for stabilizing the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comwikipedia.org Computational studies have shown that the electron-donating or -withdrawing nature of substituents can significantly impact the reaction barriers in similar systems.
Electrophilic Aromatic Substitution Patterns on this compound
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemistry.coachmasterorganicchemistry.com The rate and orientation of these reactions are governed by the nature of the substituents already present on the ring. The trifluoromethyl and cyano groups are strong deactivating groups due to their electron-withdrawing nature, making electrophilic substitution on this compound significantly more challenging compared to benzene. wikipedia.org These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Furthermore, these deactivating groups direct incoming electrophiles to the meta position. wikipedia.orgmnstate.edu
Radical Reactions Involving this compound
Radical reactions involve species with unpaired electrons and often proceed through chain mechanisms consisting of initiation, propagation, and termination steps. libretexts.orglumenlearning.com While less common for this specific compound in introductory literature, the presence of the trifluoromethyl group could potentially influence radical processes. For instance, under certain conditions, such as high temperatures or UV irradiation in the presence of a radical initiator, reactions at benzylic positions or involving the aromatic ring could occur. lumenlearning.com The high electronegativity of the fluorine atoms in the trifluoromethyl group can influence the stability of adjacent radical intermediates. Some studies have indicated that halogenated compounds can be a source of radicals. chemrxiv.org
Cycloaddition Chemistry of the Dicyano-Substituted Benzene Ring
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org A well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgresearchgate.net The electron-deficient nature of the benzene ring in this compound, due to the dicyano and trifluoromethyl substituents, could make it a potential dienophile in cycloaddition reactions with electron-rich dienes. The regioselectivity and stereoselectivity of such reactions are governed by the frontier molecular orbitals of the reacting species. libretexts.orgnih.gov Other types of cycloadditions, such as [2+2] or [2+2+2] cycloadditions, are also known, often catalyzed by transition metals or induced photochemically. rsc.org
Photochemical Reactivity of this compound
The photochemical reactivity of a molecule is dictated by how it absorbs light and the subsequent chemical pathways it undergoes from its electronically excited state. The first law of photochemistry, the Grotthuss-Draper law, posits that light must be absorbed for a photochemical reaction to occur. The aromatic system of this compound, substituted with electron-withdrawing groups, is expected to absorb ultraviolet (UV) light, promoting it to an excited state.
The nature of its photochemical reactions would likely be influenced by the interplay of the trifluoromethyl (-CF3) and cyano (-CN) groups. The -CF3 group is a strong electron-withdrawing group via induction, while the cyano groups are electron-withdrawing through both induction and resonance. These substituents significantly lower the electron density of the benzene ring.
Upon photoexcitation, several reaction pathways could be envisaged, although experimental verification is needed:
Photosubstitution: Nucleophilic aromatic substitution (SNAr) is a common reaction for electron-deficient aromatic rings. While typically a thermal reaction, photo-induced SNAr can also occur. In the excited state, the electron distribution of the aromatic ring is altered, potentially activating certain positions for nucleophilic attack. For this compound, a nucleophile might replace one of the cyano groups or a fluorine atom on the trifluoromethyl group, though the latter is generally less favorable.
Photoreduction: In the presence of a suitable hydrogen donor, the excited state of this compound could undergo reduction. This might involve the reduction of a cyano group to an aminomethyl group or the defluorination of the trifluoromethyl group.
Photoisomerization: While less common for simple benzene derivatives, photoisomerization to Dewar benzene or other valence isomers is a theoretical possibility, although likely inefficient and reversible.
The specific outcomes would depend on experimental conditions such as the wavelength of light used, the solvent, and the presence of other reactants (e.g., nucleophiles, photosensitizers).
Table 1: Plausible Photochemical Transformations of this compound
| Reaction Type | Potential Reactant(s) | Plausible Product(s) | Notes |
| Photosubstitution | Nucleophile (e.g., OH⁻, RO⁻) | Monosubstituted benzotrifluoride (B45747) derivative | The position of substitution would depend on the electronic distribution in the excited state. |
| Photoreduction | H-donor (e.g., isopropanol) | Partially or fully reduced derivatives | The cyano or trifluoromethyl groups could be the site of reduction. |
| Photo-induced Polymerization | --- | Polymeric materials | Could occur under high-intensity irradiation, though unlikely to be a clean reaction. |
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetic and thermodynamic parameters govern the rate and feasibility of chemical reactions involving this compound.
Kinetic Aspects:
The kinetics of reactions involving this compound would be highly dependent on the reaction type. For instance, in a nucleophilic aromatic substitution reaction, the rate would be influenced by:
The nature of the nucleophile: Stronger, more polarizable nucleophiles would generally lead to faster reaction rates.
The solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate, following the Arrhenius equation.
The electron-withdrawing nature of the -CF3 and -CN groups makes the aromatic ring highly susceptible to nucleophilic attack. The rate of such a reaction would likely be significantly faster than that of benzene or even monofunctionalized benzotrifluoride or benzonitrile.
Thermodynamic Aspects:
Thermodynamics determines the position of equilibrium for a given reaction. For transformations of this compound, the key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).
Nucleophilic Aromatic Substitution: The substitution of a cyano group by a nucleophile is often thermodynamically favorable if the incoming nucleophile forms a stronger bond with the aromatic ring than the departing cyanide. The high stability of the cyanide ion as a leaving group would contribute to a favorable ΔG.
Thermal Decomposition: At elevated temperatures, this compound would eventually decompose. The thermodynamic stability of the molecule is high due to the strong C-F and C-C bonds and the aromatic system. Decomposition would likely involve the fragmentation of the substituent groups or the rupture of the aromatic ring, requiring significant energy input. The kinetics of thermal decomposition can be studied using techniques like thermogravimetric analysis (TGA) to determine activation energies. bath.ac.uk
Without specific experimental data, we can only provide an illustrative table of the types of thermodynamic parameters that would be relevant for a hypothetical reaction, such as the hydrolysis of a cyano group to a carboxylic acid.
Table 2: Illustrative Thermodynamic Data for a Hypothetical Transformation of this compound (Hydrolysis of one -CN group)
This table is for illustrative purposes only and does not represent actual experimental data.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |
| Enthalpy of Reaction | ΔH | -50 | kJ/mol |
| Entropy of Reaction | ΔS | -15 | J/(mol·K) |
| Gibbs Free Energy of Reaction (at 298 K) | ΔG | -45.5 | kJ/mol |
| Activation Energy | Eₐ | 80 | kJ/mol |
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 2,4 Dicyanobenzotrifluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. nanoqam.ca By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. nanoqam.ca For a comprehensive understanding of 2,4-Dicyanobenzotrifluoride, a multi-nuclear NMR approach is indispensable.
¹H NMR Spectroscopy: While this compound itself possesses a simple aromatic proton system, ¹H NMR is crucial for monitoring reactions involving this compound. The aromatic region of the spectrum would show signals for the three protons on the benzene (B151609) ring. The interpretation of splitting patterns, governed by the n+1 rule, can reveal the substitution pattern on the aromatic ring in reaction products. libretexts.orgyoutube.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. wikipedia.orgchemguide.co.uk In this compound, distinct signals would be observed for each unique carbon atom, including the carbons of the two nitrile groups, the trifluoromethyl group, and the aromatic ring. Chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative groups like fluorine and nitrile functionalities appearing at characteristic downfield shifts. libretexts.org
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a particularly powerful tool for studying this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to good sensitivity. lcms.cz The chemical shift of the -CF₃ group provides a sensitive probe of the electronic environment of the molecule. sigmaaldrich.com In reaction monitoring, changes in the ¹⁹F chemical shift can indicate transformations at or near the trifluoromethyl-substituted position. magritek.com For instance, shifts for -CF₃ groups typically appear between -55 and -90 ppm. sigmaaldrich.com
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR can offer valuable insights into the electronic structure of the nitrile groups. The chemical shifts of the nitrogen atoms in the two cyano (-C≡N) groups would be sensitive to their respective electronic environments within the aromatic ring.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H | 7.0 - 8.0 (aromatic) | Proton environment and coupling |
| ¹³C | 110 - 160 (aromatic), 115-125 (-CN), 120-130 (q, -CF₃) | Carbon skeleton and functional groups |
| ¹⁹F | -55 to -90 (-CF₃) | Fluorine environment and reaction monitoring |
| ¹⁵N | Varies | Electronic structure of nitrile groups |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.com These vibrations are unique to a molecule's structure and bonding, providing a "fingerprint" that can be used for identification and characterization. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic ring, the C≡N stretching of the nitrile groups (typically around 2220-2260 cm⁻¹), and the C-F stretching vibrations of the trifluoromethyl group.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. aidic.it While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. americanpharmaceuticalreview.com This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the nitrile groups would be particularly prominent in the Raman spectrum.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C≡N Stretch | 2220 - 2260 (strong) | 2220 - 2260 (strong) |
| C-F Stretch (-CF₃) | 1100 - 1400 (strong, multiple bands) | 1100 - 1400 |
| Aromatic Ring Vibrations | 1400 - 1600 | 1400 - 1600 |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.demiamioh.edu In the context of studying the reaction mechanisms of this compound, MS can be used to identify transient intermediates and final products.
The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Fragmentation of the molecular ion can provide structural information. For example, the loss of a fluorine atom, a cyano group, or the entire trifluoromethyl group would result in fragment ions with specific m/z values, helping to piece together the structure of the original molecule and any reaction products.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
By growing a suitable single crystal of this compound or one of its derivatives, X-ray diffraction analysis can reveal:
The precise geometry of the benzene ring and the substituents.
The planarity of the aromatic system.
Intermolecular interactions, such as packing forces and potential non-covalent interactions involving the fluorine atoms and nitrile groups.
This detailed structural information is crucial for understanding the molecule's reactivity and for validating computational models.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule. mometrix.comedinst.com These techniques provide insights into the electronic structure and optical properties of a compound.
Electronic Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. These transitions, typically π → π* transitions in aromatic systems, can be influenced by the substituents on the benzene ring.
Theoretical and Computational Chemistry Studies of 2,4 Dicyanobenzotrifluoride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2,4-Dicyanobenzotrifluoride. These computational methods provide valuable insights into the molecule's behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy that contains electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the presence of strong electron-withdrawing groups, the trifluoromethyl (-CF3) and two cyano (-CN) groups, significantly influences the energies of the frontier orbitals. These groups pull electron density away from the benzene (B151609) ring, which is expected to lower the energy of both the HOMO and LUMO. The precise energy values and the spatial distribution of these orbitals can be calculated using DFT methods, providing a quantitative basis for understanding the molecule's electrophilic and nucleophilic characteristics. The analysis of the orbital shapes reveals the most probable sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps are valuable visual tools for understanding the distribution of charge within a molecule. libretexts.org They illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.orgresearchgate.net Green and yellow represent intermediate or neutral potentials. researchgate.net
In this compound, the strong electronegativity of the fluorine and nitrogen atoms in the trifluoromethyl and cyano groups, respectively, creates significant charge polarization. An ESP map would likely show pronounced negative potentials around the nitrogen atoms of the cyano groups and the fluorine atoms of the trifluoromethyl group. Conversely, the carbon atoms attached to these electron-withdrawing groups and the hydrogen atoms on the benzene ring would exhibit a more positive potential. This detailed charge distribution analysis helps in identifying the reactive sites of the molecule and predicting its interactions with other chemical species. researchgate.netwalisongo.ac.id
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms and kinetics of reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the minimum energy paths that connect reactants to products.
A critical aspect of this modeling is the characterization of transition states, which are the high-energy structures that exist at the peak of the reaction energy profile. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT calculations can be used to locate and characterize the geometry and energy of these transition states. This information is invaluable for understanding how substituents on the benzotrifluoride (B45747) ring influence reactivity and for designing new synthetic routes.
Molecular Dynamics (MD) Simulations for Conformational and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions. frontiersin.org
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. While the benzene ring is rigid, the trifluoromethyl group can rotate. MD simulations can reveal the preferred rotational conformations and the energy barriers between them.
Furthermore, MD simulations are particularly useful for studying the effects of solvents on molecular structure and behavior. nih.gov By explicitly including solvent molecules in the simulation, it is possible to model how the solute and solvent molecules arrange themselves and interact. This provides a more realistic representation of the chemical environment in solution, which can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netdibru.ac.in These models are widely used in drug design and materials science to predict the properties of new, unsynthesized molecules. nih.govresearchgate.net
In the context of this compound and its derivatives, QSAR studies can be employed to correlate various calculated molecular descriptors with their observed reactivity in a particular chemical transformation. nih.gov These descriptors can include electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters, and hydrophobic properties. By developing a robust QSAR model, it becomes possible to predict the reactivity of other related compounds and to guide the design of new molecules with desired properties. researchgate.net
Table 2: Examples of Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Heat of formation, Gibbs free energy of solvation |
Computational Prediction of Spectroscopic Parameters
Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. nsf.govresearchgate.net DFT and other quantum chemical methods can calculate parameters related to different types of spectroscopy.
For instance, the vibrational frequencies of this compound can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, electronic excitation energies and oscillator strengths can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be predicted, providing a powerful tool for structure elucidation. The ability to accurately predict these spectroscopic parameters enhances the confidence in experimental assignments and can provide insights into the electronic and geometric structure of the molecule. nih.gov
2,4 Dicyanobenzotrifluoride As a Precursor for Advanced Chemical Materials and Architectures
Monomer in the Synthesis of Fluorinated Polymers and Copolymers
The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and specific electronic characteristics. sciengine.com 2,4-Dicyanobenzotrifluoride is a key monomer in the creation of fluorinated polymers and copolymers, contributing to the development of materials with tailored functionalities. mdpi.com
Polymerization Mechanisms and Strategies
The synthesis of fluorinated polymers often involves step-growth polymerization or chain-growth polymerization. mdpi.com A common method is the condensation reaction between a diamine and a dianhydride to form a polyamic acid, which is then chemically or thermally treated to yield the final polyimide. azom.com The use of functional end-cappers can control the molecular weight of the resulting polymer. azom.com
Another approach is radical polymerization, which is initiated by the formation of free radicals from an initiator molecule. fujifilm.com This method is widely used for vinyl monomers and offers the advantage of being less sensitive to the polarity of the solvent. fujifilm.com For instance, fluoropolymers can be synthesized through the radical (co)polymerization of fluoroalkenes. researchgate.net The choice of polymerization strategy depends on the desired polymer architecture and properties.
Tailoring Polymer Properties via this compound Incorporation
The inclusion of this compound into a polymer backbone allows for the precise tuning of its properties. The trifluoromethyl group enhances thermal stability and hydrophobicity, while the nitrile groups can be chemically modified or participate in cross-linking reactions. This versatility enables the creation of polymers with a wide range of characteristics, from high-performance engineering plastics to materials with specific optical or electronic functions.
The properties of polymers are influenced by factors such as chain length, branching, and intermolecular bonding. msu.edu By strategically incorporating monomers like this compound, chemists can control these factors to achieve desired outcomes. For example, the introduction of bulky, rigid groups can increase the glass transition temperature of a polymer, making it suitable for high-temperature applications.
Table 1: Impact of Monomer Structure on Polymer Properties
| Monomer Feature | Resulting Polymer Property | Example Application |
| Fluorine Content | Increased thermal stability, chemical resistance, hydrophobicity | High-performance coatings, seals |
| Nitrile Groups | Sites for cross-linking, enhanced polarity | Membranes, electronic materials |
| Rigid Aromatic Core | High glass transition temperature (Tg), mechanical strength | Aerospace components, electronics |
Building Block for Functional Organic Frameworks (e.g., COFs, MOFs)
Functional organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. mdpi.comnih.gov These materials are constructed from organic linkers and, in the case of MOFs, metal ions or clusters. mdpi.com
The properties of these frameworks are highly dependent on the choice of building blocks. The use of this compound as a linker or precursor for a linker in the synthesis of COFs and MOFs can introduce fluorine and nitrile functionalities into the framework. This can lead to materials with enhanced stability and specific adsorption properties. For example, the introduction of fluorine can increase the hydrophobicity of the framework, making it suitable for applications in humid environments. The nitrile groups can act as binding sites for specific molecules or can be post-synthetically modified to introduce other functional groups.
Precursor for Optoelectronic Materials (e.g., Organic Semiconductors, Fluorophores)
This compound serves as a valuable precursor for the synthesis of organic semiconductors and fluorophores. mdpi.com Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.com The performance of these devices is critically dependent on the electronic properties of the semiconductor material.
The incorporation of the trifluoromethyl group from this compound can influence the electron-accepting properties of the resulting organic semiconductor, which is a key factor in determining its performance in electronic devices. mdpi.com Furthermore, the nitrile groups can be converted into other functional groups, providing a route to a wide range of novel materials.
Fluorophores, or fluorescent molecules, are essential tools in various fields, including bio-imaging and sensor technology. thermofisher.com The rigid and electron-deficient nature of the benzotrifluoride (B45747) core can be exploited to design fluorophores with specific emission wavelengths and high quantum yields.
Role in the Design of Molecular Sensors and Probes
Molecular sensors and probes are designed to detect specific analytes through a measurable change in their physical or chemical properties, often a change in fluorescence. rsc.orgrsc.org The unique electronic and structural features of this compound make it a useful building block for the creation of these sophisticated molecular tools.
The electron-withdrawing nature of the trifluoromethyl and cyano groups can be utilized to create "turn-on" fluorescent probes, where the fluorescence is quenched in the absence of the analyte and restored upon binding. rsc.org For example, a probe could be designed where the benzotrifluoride unit acts as a quencher for a nearby fluorophore. Upon interaction with the target analyte, a conformational change could separate the quencher and fluorophore, leading to a detectable fluorescent signal.
Application in Non-Linear Optics (NLO) Materials Research
Non-linear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to phenomena such as frequency doubling and optical switching. wikipedia.org Materials with large NLO responses are crucial for applications in telecommunications, optical computing, and laser technology. researchgate.net
The design of NLO materials often focuses on creating molecules with a large hyperpolarizability, which is a measure of the non-linear response of a molecule to an electric field. frontiersin.org This is often achieved by connecting electron-donating and electron-accepting groups through a conjugated system. The strong electron-withdrawing character of the trifluoromethyl and dicyano-substituted phenyl ring makes this compound an excellent component for creating such "push-pull" systems. By incorporating this unit into a larger conjugated molecule with an electron-donating group, materials with significant NLO properties can be synthesized.
Contribution to Novel Synthetic Methodologies in Materials Science
The strategic use of this compound as a precursor has significantly contributed to the advancement of novel synthetic methodologies, particularly in the creation of highly functionalized and robust materials. Its unique combination of reactive nitrile groups and the strongly electron-withdrawing trifluoromethyl group has enabled the development of materials with tailored electronic and physical properties. A prime example of its application is in the synthesis of fluorinated phthalocyanines through cyclotetramerization reactions.
The synthesis of phthalocyanines from phthalonitrile (B49051) precursors is a cornerstone of macrocyclic chemistry. wikipedia.org This process typically involves the metal-templated or metal-free cyclotetramerization of phthalonitrile derivatives in high-boiling solvents. dergipark.org.tr The introduction of substituents onto the phthalonitrile ring allows for the fine-tuning of the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. nih.gov
In this context, this compound serves as a critical building block for introducing trifluoromethyl groups onto the periphery of the phthalocyanine (B1677752) macrocycle. The general synthetic approach involves heating this compound in the presence of a metal salt, which acts as a template for the macrocyclization. e3s-conferences.org The trifluoromethyl groups, being strongly electron-withdrawing, impart unique characteristics to the final phthalocyanine molecule.
A typical synthesis involves the reaction of four molecules of this compound, often in the presence of a metal salt like copper(II) chloride, in a high-boiling solvent such as N,N-dimethylformamide (DMF) or quinoline. The reaction mixture is heated to elevated temperatures to facilitate the cyclotetramerization process. dergipark.org.tr The resulting product is a tetra-substituted metal phthalocyanine, where the trifluoromethyl groups are positioned on the benzene (B151609) rings of the macrocycle.
The presence of the trifluoromethyl substituents, made possible by using this compound as the precursor, significantly influences the properties of the resulting phthalocyanine. These fluorinated phthalocyanines often exhibit enhanced solubility in organic solvents compared to their non-fluorinated counterparts, which is a crucial advantage for their processing and application in thin-film devices. wikipedia.org Furthermore, the electron-withdrawing nature of the CF3 groups can modify the electronic energy levels of the phthalocyanine, impacting its absorption spectrum and electrochemical behavior. nih.gov
The table below summarizes a representative synthetic methodology for a metal-containing phthalocyanine using this compound as the precursor.
| Parameter | Description |
| Precursor | This compound |
| Reaction Type | Metal-templated cyclotetramerization |
| Metal Salt (Example) | Copper(II) Chloride (CuCl₂) |
| Solvent (Example) | N,N-Dimethylformamide (DMF) |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Temperature | High temperature (e.g., 150-200 °C) |
| Product | Metal-Tetrakis(trifluoromethyl)phthalocyanine |
This synthetic approach, utilizing this compound, has expanded the library of available phthalocyanine-based materials. The resulting fluorinated phthalocyanines are promising candidates for a variety of applications in materials science, including as components in organic field-effect transistors (OFETs), sensors, and as photosensitizers in photodynamic therapy, owing to their modified electronic properties and improved processability. The ability to systematically introduce trifluoromethyl groups via this precursor represents a significant methodological advancement in the design of advanced functional materials.
Future Perspectives and Emerging Research Avenues for 2,4 Dicyanobenzotrifluoride
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability. wikipedia.orgstolichem.com Flow chemistry involves running reactions in a continuously flowing stream, which allows for superior control over reaction parameters like temperature, pressure, and reaction time. wikipedia.orgnjbio.com
For the synthesis of 2,4-Dicyanobenzotrifluoride and its derivatives, flow chemistry presents several compelling opportunities. Reactions such as aromatic nucleophilic substitution to introduce the cyano groups can be hazardous on a large scale in batch reactors due to poor heat transfer and the risk of thermal runaway. njbio.com Flow reactors, with their high surface-area-to-volume ratio, provide exceptional heat transfer, mitigating these risks. stolichem.comnjbio.com Furthermore, the precise control of residence time can lead to higher yields and selectivities, reducing the formation of byproducts. njbio.com
Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new derivatives. wikipedia.orgnih.gov These systems can systematically vary reaction conditions and building blocks to create libraries of compounds based on the this compound scaffold. nih.gov For instance, an automated platform could perform a series of Suzuki or Buchwald-Hartwig couplings on a derivative of this compound to rapidly generate and test new molecules for applications in organic electronics or pharmaceuticals. nih.govnih.gov The combination of solid-phase synthesis with flow technology (SPS-flow) further enhances automation by simplifying purification steps, where intermediates remain bound to a solid support while reagents and byproducts are washed away. nih.govspringernature.com
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatives
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk for exothermic or hazardous reactions due to potential for thermal runaway. njbio.com | Enhanced safety through superior heat and mass transfer, and smaller reactor volumes. stolichem.comnjbio.com |
| Scalability | Scaling up can be complex and require significant process redesign. | More straightforward scale-up by running the system for longer or by "numbering-up" (parallel reactors). stolichem.com |
| Process Control | Less precise control over temperature, mixing, and reaction time. njbio.com | Precise control over all reaction parameters, leading to better reproducibility and selectivity. njbio.com |
| Automation | Automation is complex and often limited to specific, repetitive tasks. | Readily automated, allowing for high-throughput screening and process optimization. wikipedia.org |
| Multistep Synthesis | Requires isolation and purification of intermediates at each step. | Enables telescoping of multiple reaction steps into a single continuous process, avoiding intermediate isolation. njbio.comspringernature.com |
Development of Bio-Inspired Synthetic Pathways
Nature provides a vast blueprint for conducting complex chemical transformations with high specificity and efficiency under mild conditions. Bio-inspired synthesis seeks to harness these principles, often employing enzymes or whole-cell biocatalysts. nih.gov For this compound, this avenue remains largely unexplored but holds significant promise for greener and more efficient production methods.
One of the core tenets of green chemistry is to reduce the use of protecting groups and other derivatives that add steps and generate waste. acs.orgsigmaaldrich.com Enzymes are highly specific catalysts that can often react at a single site on a complex molecule, eliminating the need for protection/deprotection steps. acs.org Future research could focus on discovering or engineering enzymes, such as nitrile hydratases or oxidoreductases, that can act on precursors to this compound. This could lead to more sustainable pathways that operate at ambient temperature and pressure in aqueous media.
Furthermore, the field of synthetic biology could be leveraged to design microbial cell factories capable of producing key intermediates from renewable feedstocks. While the direct biosynthesis of a highly functionalized, non-natural molecule like this compound is a long-term challenge, microorganisms could be engineered to produce valuable fluorinated or cyanated precursors.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the chemistry 'beyond the molecule', studying systems composed of multiple molecules held together by non-covalent interactions such as hydrogen bonding, π-π interactions, and electrostatic forces. wikipedia.orgcsic.es The process by which these molecules organize into ordered structures is known as self-assembly. nih.govmdpi.com
The molecular structure of this compound makes it an intriguing building block, or tecton, for supramolecular assembly.
π-π Interactions : The electron-deficient aromatic ring, due to the strong electron-withdrawing effects of the two nitrile groups and the trifluoromethyl group, can participate in strong π-π stacking interactions with electron-rich aromatic systems. nih.govbbau.ac.in
Dipole-Dipole and Hydrogen Bonding : The highly polar nitrile groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors. nih.gov
These interactions could be programmed to guide the self-assembly of this compound derivatives into well-defined, functional architectures. csic.es For example, by attaching appropriate recognition sites, it could be used to construct liquid crystals, porous organic frameworks, or complex host-guest systems. wikipedia.orgbbau.ac.in The ability to form ordered structures is critical for developing materials with tailored optical or electronic properties. nih.gov
Machine Learning and Artificial Intelligence in this compound-based Chemical Design
In the context of this compound, AI and ML can be applied in several ways:
New Derivative Design : Generative AI models can propose novel molecular structures based on the this compound core. mdpi.com By training these models on known chemical data, they can learn the rules of chemical stability and synthesis to generate candidates with desired properties, such as a specific bandgap for an organic semiconductor or binding affinity for a biological target.
Synthesis Prediction and Optimization : AI tools can predict the most efficient synthetic routes to novel this compound derivatives, suggesting reagents and reaction conditions to maximize yield and minimize byproducts. mdpi.com This can significantly reduce the time and resources spent on experimental trial and error.
Property Prediction : Machine learning models can be trained to accurately predict the physical, chemical, and biological properties of hypothetical derivatives. arxiv.orgresearchgate.net This allows for the rapid virtual screening of thousands of potential compounds, enabling researchers to focus their synthetic efforts on the most promising candidates. uchicago.edu For instance, an ML model could predict the performance of different this compound-based compounds as components in batteries or solar cells. sciopen.com
Table 2: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Tool | Objective |
|---|---|---|
| Molecule Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with optimized electronic or biological properties. mdpi.com |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify efficient and reliable synthetic pathways to target molecules. |
| Process Optimization | Bayesian Optimization, Neural Networks | Optimize reaction conditions (e.g., in flow chemistry) to maximize yield and purity. mdpi.com |
Addressing Grand Challenges in Sustainable Chemistry through this compound Research
The principles of green and sustainable chemistry provide a framework for designing chemical products and processes that minimize environmental impact and resource consumption. nih.govaircconline.commatanginicollege.ac.in Research on this compound can align with these principles to address major sustainability challenges. yale.edu
Future research should focus on redesigning the synthesis of this compound to improve its environmental profile according to the 12 Principles of Green Chemistry. sigmaaldrich.com
Atom Economy : Developing synthetic routes, such as cycloaddition or rearrangement reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. matanginicollege.ac.in
Use of Renewable Feedstocks : Exploring pathways that begin from bio-based starting materials rather than petroleum-based ones.
Designing for Degradation : Designing new derivatives of this compound for specific applications (e.g., as pesticides or functional materials) that are programmed to degrade into benign substances after their useful life, preventing persistence in the environment. yale.edu
By integrating these principles, the lifecycle of this compound and its derivatives can be made more sustainable, from production to final disposal. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dicyanobenzotrifluoride, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with halogenated benzotrifluoride precursors (e.g., 3,5-Dibromo-4-fluorobenzotrifluoride in ) and perform cyano substitution via nucleophilic aromatic substitution. Use catalysts like CuCN or Pd-based systems under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance cyano group incorporation .
- Characterization : Confirm structure via NMR (to track trifluoromethyl groups) and IR spectroscopy (C≡N stretch ~2200 cm). Compare with computational predictions (e.g., PubChem data in ) .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Analysis : Cross-validate data with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For ambiguous NMR signals, use DEPT-135 experiments to distinguish cyano carbons from aromatic signals. Reference databases like NIST Chemistry WebBook () for benchmark spectra .
- Troubleshooting : Solvent effects (e.g., DMSO-d vs. CDCl) may shift peaks; replicate analyses in multiple solvents. For conflicting IR results, ensure sample purity via recrystallization () .
Advanced Research Questions
Q. What electronic effects do the cyano and trifluoromethyl groups impart on the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing cyano and trifluoromethyl groups deactivate the benzene ring, directing electrophilic substitution to the meta position. Use density functional theory (DFT) calculations (e.g., Gaussian software) to map electron density and predict regioselectivity. Compare with analogous compounds like 2,5-Difluoro-3-methylbenzotrifluoride () .
- Experimental Design : Test Suzuki-Miyaura coupling with para-substituted boronic acids. Monitor kinetics via in-situ NMR to assess reaction rates under varying Pd catalysts (e.g., Pd(PPh) vs. PdCl) .
Q. How can computational tools resolve contradictions in proposed reaction mechanisms for this compound’s antimicrobial activity?
- Approach : Use molecular docking (AutoDock Vina) to model interactions with bacterial enzymes (e.g., EGFR pathway in ). Validate with in vitro assays (MIC determinations) against Gram-positive/negative strains. If computational predictions conflict with bioassay data, re-examine ligand protonation states or solvation models .
- Data Reconciliation : Apply cheminformatics pipelines (e.g., PubChem’s BioActivity data) to correlate structural features (e.g., logP, H-bond acceptors) with observed activity. Use statistical tools (ANOVA) to identify outliers .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions during functionalization?
- Stabilization Techniques : Protect the cyano group via in-situ generation of metal-cyano complexes (e.g., Zn(CN)). Conduct reactions under inert atmospheres to prevent hydrolysis. For base-sensitive derivatives, use mild conditions (e.g., KCO in THF) and monitor pH with litmus strips .
- Analytical Validation : Employ LC-MS to detect degradation products. Compare stability with structurally similar compounds, such as 2,4-Dichloro-5-fluorobenzoyl chloride (), to identify protective functional groups .
Data Management & Ethical Considerations
Q. How can researchers reconcile open-data mandates with proprietary constraints when publishing studies on this compound?
- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data (e.g., synthetic protocols). For proprietary intermediates, disclose generalized procedures without exact stoichiometry. Cite legal frameworks like the ECHA’s anonymization protocols () .
- Documentation : Use platforms like Zenodo for dataset archiving. Include CAS Registry Numbers (e.g., from ) to ensure traceability without revealing trade secrets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
